2-Chloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline
Description
2-Chloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a heterocyclic aromatic compound featuring an oxazolo[5,4-b]pyridine core fused to a substituted aniline moiety. The structure includes two chlorine atoms: one at the 2-position of the aniline ring and another at the 6-position of the oxazolo-pyridine system. This dual substitution pattern enhances its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The compound’s reactivity and biological activity are influenced by the electron-withdrawing chlorine atoms and the nitrogen-rich heterocyclic system, which may facilitate interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C12H7Cl2N3O |
|---|---|
Molecular Weight |
280.11 g/mol |
IUPAC Name |
2-chloro-5-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C12H7Cl2N3O/c13-7-4-10-12(16-5-7)18-11(17-10)6-1-2-8(14)9(15)3-6/h1-5H,15H2 |
InChI Key |
ZFAUBOCSVWCNBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)N=CC(=C3)Cl)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable pyridine derivative with an appropriate oxazole precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling reagents. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
2-Chloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and antitumor activities.
Materials Science: The compound is explored for its use in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
5-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)-2-methylaniline (CAS: 1354761-31-1)
- Structural Difference : Replaces the 2-chloro substituent on the aniline ring with a methyl group.
- This may alter solubility (e.g., increased lipophilicity) and metabolic stability. The compound was discontinued commercially, possibly due to synthetic challenges or diminished activity .
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline (CAS: 1354755-22-8)
- Structural Difference : Positions the oxazolo-pyridine moiety at the 4-position of the aniline ring instead of the 5-position.
- Impact: Positional isomerism alters electronic distribution and molecular geometry, which could affect binding affinity in biological systems.
Modifications to the Heterocyclic Core
2-Chloro-5-(oxazolo[4,5-b]pyridin-2-yl)aniline
- Structural Difference : The oxazolo-pyridine ring is fused at [4,5-b] instead of [5,4-b].
- Impact : Altered ring fusion changes the spatial arrangement of nitrogen and oxygen atoms, influencing hydrogen-bonding capabilities and electronic properties. This may reduce or enhance interactions with target proteins compared to the [5,4-b] isomer .
CTPM ((6-chloro [1,3]thiazolo[5,4-b]pyridin-2-yl))
- Structural Difference : Replaces the oxazolo oxygen atom with sulfur (thiazolo system).
- Impact : Sulfur’s larger atomic size and lower electronegativity increase polarizability and alter π-stacking interactions. In B. subtilis studies, thiazolo-containing fragments like CTPM showed distinct biological activity (e.g., cell filamentation), suggesting divergent mechanisms compared to oxazolo analogs .
Functional Group Additions or Replacements
4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline (CAS: 872706-13-3)
- Structural Difference : Incorporates a methylene (-CH₂-) linker between the oxazolo-pyridine and aniline groups.
- Impact : The added flexibility may improve binding to larger active sites but could reduce rigidity, affecting target specificity. Molecular weight (259.69 g/mol) matches some analogs, but spatial differences may alter pharmacokinetics .
5-Chloro-2-(1H-tetrazol-5-yl)aniline (CAS: 54013-18-2)
- Structural Difference : Substitutes the oxazolo-pyridine with a tetrazole ring.
- This substitution is common in drug design to improve bioavailability, though it may reduce thermal stability compared to fused heterocycles .
Key Comparative Data Table
Research Findings and Implications
- Electronic Effects : Chlorine substituents enhance electrophilicity, favoring interactions with nucleophilic biological targets. Methyl or tetrazole groups modulate solubility and metabolic pathways .
- Structural Rigidity : Fused oxazolo systems improve binding specificity but may limit conformational adaptability compared to flexible linkers .
- Biological Activity : Thiazolo analogs (e.g., CTPM) demonstrate unique mechanisms in bacterial systems, highlighting the role of heteroatom identity in activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
